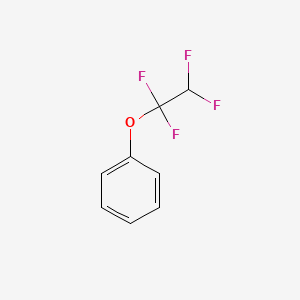

(1,1,2,2-Tetrafluoroethoxy)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetrafluoroethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-7(10)8(11,12)13-6-4-2-1-3-5-6/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDIVJPQARIBNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188534 | |

| Record name | (1,1,2,2-Tetrafluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350-57-2 | |

| Record name | (1,1,2,2-Tetrafluoroethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (1,1,2,2-tetrafluoroethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1,2,2-Tetrafluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,1,2,2-tetrafluoroethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of (1,1,2,2-Tetrafluoroethoxy)benzene

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of (1,1,2,2-Tetrafluoroethoxy)benzene (CAS No. 350-57-2). Intended for researchers, synthetic chemists, and drug development professionals, this document delves into the nuanced characteristics imparted by the tetrafluoroethoxy moiety on the benzene ring. We will explore its synthesis, detailed spectral analysis, predicted chemical reactivity with a focus on electrophilic aromatic substitution, thermal stability, and essential safety protocols. This guide consolidates available data with theoretical insights to serve as a foundational resource for the application of this versatile fluorinated building block in organic synthesis and materials science.

Introduction: The Role of Fluorinated Ethers in Modern Chemistry

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly alter a molecule's physical and chemical properties. These alterations often lead to enhanced metabolic stability, increased lipophilicity, and modified binding affinities.

This compound, a member of the hydrofluoroether (HFE) class, is a valuable synthetic intermediate. It provides a platform for introducing the C₆H₅OCF₂CF₂H group, a moiety that combines the aromatic properties of a phenyl ring with the unique electronic and steric characteristics of a partially fluorinated alkyl chain. Understanding the fundamental properties of this compound is crucial for its effective utilization as a building block for more complex molecules. This guide aims to provide that fundamental understanding, grounded in experimental data and established chemical principles.

Physical and Thermochemical Properties

This compound is a colorless liquid under standard conditions.[1] Its key physical properties are summarized in Table 1. The presence of four fluorine atoms significantly increases its density compared to non-fluorinated analogues like phenetole (ethyl phenyl ether). While soluble in common organic solvents such as ether and chloroform, its solubility in water is limited, a characteristic typical of many fluorinated organic compounds.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆F₄O | [2] |

| Molecular Weight | 194.13 g/mol | [2] |

| CAS Number | 350-57-2 | |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 152-153 °C (lit.) | [4] |

| Density | 1.275 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n₂₀/D) | 1.4200 (lit.) | [4] |

| Flash Point | 46.1 °C (115.0 °F) - closed cup | |

| Solubility | Soluble in ether, chloroform; limited in water | [3] |

Synthesis of this compound

The most logical and established method for the synthesis of aryl ethers is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. For fluorinated ethers, this can be adapted by reacting a phenoxide with a suitable fluoroalkylating agent.

Proposed Synthetic Pathway: Reaction of Sodium Phenoxide with Tetrafluoroethylene

The primary route for the industrial and laboratory synthesis of this compound involves the nucleophilic addition of a phenoxide to tetrafluoroethylene (TFE). This reaction is a variation of the Williamson synthesis where the electrophile is a highly reactive, electron-deficient alkene.

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Representative Procedure

Causality and Self-Validation: The following protocol is based on established principles for the synthesis of fluorinated ethers. The use of an aprotic polar solvent like DMF or THF is critical, as it effectively solvates the sodium cation of the phenoxide, enhancing the nucleophilicity of the phenoxide oxygen. The reaction is performed under an inert atmosphere to prevent side reactions with atmospheric moisture and oxygen. The workup procedure is designed to remove unreacted phenol (via basic wash), the solvent, and other water-soluble byproducts, followed by distillation to achieve high purity.

Materials:

-

Phenol

-

Sodium hydroxide (NaOH) or Sodium Hydride (NaH)

-

Tetrafluoroethylene (TFE) gas

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Phenoxide Formation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a gas inlet, add phenol (1.0 eq). Dissolve it in anhydrous DMF. Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases, indicating the complete formation of sodium phenoxide.

-

Addition of TFE: Cool the reaction mixture to the desired temperature (this may require optimization, often starting at room temperature or slightly below). Under a positive pressure of nitrogen, bubble tetrafluoroethylene (TFE) gas (approx. 1.2-1.5 eq) through the solution via a gas dispersion tube. The reaction is often exothermic and may require external cooling to maintain the desired temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (phenol) is consumed.

-

Workup: Quench the reaction by carefully adding it to a beaker of ice water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine. This sequence removes unreacted phenoxide, DMF, and any basic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Analysis and Structural Elucidation

Spectroscopic data provides the definitive structural proof of the molecule. The following sections detail the expected spectral characteristics based on the known effects of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons (C₆H₅-) : Expected to appear in the range of δ 7.0-7.5 ppm. The signals will likely be complex multiplets due to ortho, meta, and para protons having slightly different chemical environments.

-

Tetrafluoroethyl Proton (-CF₂H) : This is the most distinctive signal. It is expected to appear far downfield, typically in the range of δ 5.8-6.5 ppm. The signal will be a triplet of triplets (tt) due to coupling with the two geminal fluorine atoms on the same carbon (²JHF) and the two vicinal fluorine atoms on the adjacent carbon (³JHF).

¹³C NMR:

-

Aromatic Carbons : Four signals are expected in the aromatic region (δ 115-160 ppm).

-

C-ipso (C-O) : The carbon directly attached to the ether oxygen will be the most downfield of the aromatic carbons, likely around δ 155-158 ppm.[7]

-

C-ortho, C-meta, C-para : These will appear in the typical δ 120-130 ppm range.

-

-

Tetrafluoroethyl Carbons : These signals will be split by the fluorine atoms.

-

-O-CF₂- : This carbon will appear as a triplet due to one-bond coupling to two fluorine atoms (¹JCF). Expected around δ 115-125 ppm.

-

-CF₂H : This carbon will also appear as a triplet (due to ¹JCF) but will be further split by the attached proton. Expected around δ 108-115 ppm.

-

¹⁹F NMR:

-

Two distinct signals are expected, each being a multiplet.

-

-O-CF₂- : This signal will appear as a doublet due to coupling with the single proton on the adjacent carbon (³JFH).

-

-CF₂H : This signal will appear as a doublet of triplets (dt) due to coupling with the geminal proton (²JFH) and the two vicinal fluorine atoms on the adjacent carbon (³JFF).

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Intensity | Comments |

| 3100–3000 | Aromatic C-H Stretch | Medium | Characteristic of sp² C-H bonds on a benzene ring.[8] |

| ~3000 | Aliphatic C-H Stretch (-CF₂H) | Medium | The single sp³ C-H bond. |

| 1600 & 1480 | Aromatic C=C Stretch (in-ring) | Medium-Strong | Two characteristic bands confirm the presence of the benzene ring.[8] |

| 1300–1000 | C-F Stretch | Very Strong | A broad and intense absorption region typical for polyfluorinated compounds. |

| 1250–1200 | Aryl-O Stretch | Strong | Asymmetric C-O-C stretch. |

| 900–675 | Aromatic C-H Bend (out-of-plane) | Strong | The position of this band can give clues about the substitution pattern. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will show a distinct molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺) : The molecular ion peak should be observed at m/z = 194, corresponding to the molecular weight of C₈H₆F₄O. Aromatic ethers are generally stable enough to show a clear M⁺ peak.

-

Key Fragmentation Pathways :

-

Loss of -CF₂H : Cleavage of the O-CF₂ bond can lead to a fragment at m/z = 143 [C₇H₅O]⁺.

-

Loss of Phenoxy Radical : Cleavage of the C-O bond can result in a fragment at m/z = 101 [CF₂CF₂H]⁺.

-

Phenyl Cation : The ubiquitous phenyl cation at m/z = 77 [C₆H₅]⁺ is expected from the cleavage of the C-O bond, which is a strong indicator of a monosubstituted benzene ring.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Chemical Reactivity and Properties

The chemical behavior of this compound is dominated by the interplay between the benzene ring and the highly electronegative tetrafluoroethoxy substituent.

Stability

The compound is stable under normal ambient conditions.[3] The C-F bonds are exceptionally strong, rendering the fluoroalkyl chain resistant to many chemical transformations. The aryl ether linkage is also robust, although it can be cleaved under harsh conditions. The molecule is not reactive with water.[3] However, like many organic ethers, it can react with strong oxidizing agents.[3]

Reactivity in Electrophilic Aromatic Substitution (EAS)

The directing effect of a substituent in EAS is a result of the balance between inductive and resonance effects.[9]

-

Resonance Effect : The oxygen atom, with its lone pairs, can donate electron density into the benzene ring via resonance. This effect stabilizes the positive charge in the arenium ion intermediate, particularly when the electrophile attacks at the ortho and para positions. This resonance donation is activating and promotes ortho/para substitution.[10]

-

Inductive Effect : The four highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect (-I) through the sigma bonds. This effect pulls electron density away from the oxygen and, consequently, from the benzene ring, deactivating it towards electrophilic attack.

Predicted Outcome: The -OCF₂CF₂H group is predicted to be deactivating overall, yet an ortho, para-director . This is analogous to the halogens (e.g., -Cl, -Br), where the strong deactivating inductive effect overrides the weaker resonance donation, making the reaction slower than with benzene itself. However, the resonance stabilization of the intermediate is still most effective at the ortho and para positions, directing the incoming electrophile to these sites.[11] Therefore, reactions like nitration or halogenation would require harsher conditions than for anisole (methoxybenzene) and would be expected to yield a mixture of ortho- and para-substituted products.[12][13]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

Hazards : It is a flammable liquid and vapor (GHS02). It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335, GHS07).

-

Precautions : Handle only in a well-ventilated fume hood. Keep away from heat, sparks, and open flames. Wear appropriate personal protective equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.

-

Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container.[3]

Applications and Future Outlook

As a synthetic building block, this compound is primarily used to introduce the tetrafluoroethoxy-phenyl moiety into larger molecules. Its derivatives are of interest in:

-

Pharmaceuticals : The fluorinated tail can enhance metabolic stability and modulate lipophilicity, potentially improving the pharmacokinetic profile of drug candidates.

-

Agrochemicals : Similar to pharmaceuticals, the introduction of fluorine can lead to more potent and stable pesticides and herbicides.

-

Materials Science : Fluorinated aromatic compounds are precursors to specialty polymers, liquid crystals, and other advanced materials with unique thermal and electronic properties.

The continued exploration of fluorinated synthons ensures that compounds like this compound will remain relevant tools for chemists seeking to fine-tune molecular properties.

References

-

This compound Properties vs Temperature | Cp, Density, Viscosity. (n.d.). The Engineering ToolBox. [Link]

-

1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene. (n.d.). SpectraBase. [Link]

-

1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. [Link]

-

1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

-

Supporting Information for [Article Title]. (n.d.). [Journal Name]. [Link]

-

This compound Properties vs Pressure | Density, Cp, Viscosity. (n.d.). The Engineering ToolBox. [Link]

-

Benzene, 1-methyl-3-(1,1,2,2-tetrafluoroethoxy)- -- Critically Evaluated Thermophysical Property Data. (n.d.). NIST/TRC Web Thermo Tables. [Link]

-

Supporting information. (n.d.). SciEngine. [Link]

-

13C NMR Spectroscopy. (n.d.). University of Regensburg. [Link]

-

Electrophilic Aromatic Substitution. (n.d.). Michigan State University. [Link]

-

1H NMR Spectrum (1D, benzene, experimental) (HMDB0029306). (n.d.). Human Metabolome Database. [Link]

-

Benzene, 1,2,3,4-tetrafluoro-. (n.d.). NIST WebBook. [Link]

-

13C NMR Spectrum (1D, benzene, experimental) (HMDB0034170). (n.d.). Human Metabolome Database. [Link]

-

2-PHENYLBUTYRONITRILE. (n.d.). Organic Syntheses. [Link]

-

Electrophilic Substitution Reactions of Aromatic Ethers. (n.d.). organicmystery.com. [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry. [Link]

-

Smith, B. C. (2016). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy, 31(3), 28-35. [Link]

-

Electrophilic Aromatic Substitution Reaction. (n.d.). BYJU'S. [Link]

-

Short Summary of 1H-NMR Interpretation. (n.d.). University of Wisconsin-Madison. [Link]

-

Electrophilic aromatic substitution. (n.d.). Wikipedia. [Link]

- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. (2016).

-

Benzene, (trifluoromethyl)-. (n.d.). NIST WebBook. [Link]

-

What is the appropriate method to turn phenol to benzene?. (2013). ResearchGate. [Link]

-

Mass Spectra of THMs and Fluorobenzene. (2020). Chemistry LibreTexts. [Link]

- Method for preparing 2-(2,2,2-trifluoroethoxy)phenol. (2009).

Sources

- 1. chem-casts.com [chem-casts.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 350-57-2 [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. organicmystery.com [organicmystery.com]

- 11. Electrophilic Aromatic Substitution [chem.latech.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. byjus.com [byjus.com]

(1,1,2,2-Tetrafluoroethoxy)benzene CAS number 350-57-2

An In-depth Technical Guide to (1,1,2,2-Tetrafluoroethoxy)benzene (CAS 350-57-2)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a fluorinated aromatic ether of significant interest to the chemical research and drug development communities. We will delve into its fundamental properties, synthesis, reactivity, and safety considerations, offering field-proven insights to guide its application in advanced scientific endeavors.

Introduction and Strategic Importance

This compound, identified by CAS Number 350-57-2, is a colorless liquid with the molecular formula C₈H₆F₄O.[1] Its structure, featuring a phenyl ring linked to a tetrafluoroethoxy group (-OCF₂CF₂H), makes it a valuable building block in organic synthesis.[1] The incorporation of fluorinated moieties is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] This compound serves as a key intermediate for introducing the unique tetrafluoroethoxy group into more complex molecular architectures, enabling the exploration of novel chemical space in pharmaceutical and materials science research.[1]

Molecular Structure: C₆H₅OCF₂CF₂H

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectral properties is foundational for its effective use in experimental design. The key characteristics of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 350-57-2 | [3] |

| Molecular Formula | C₈H₆F₄O | [1][4] |

| Molecular Weight | 194.13 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 152-153 °C (lit.) | [5] |

| Density | 1.275 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n20/D) | 1.4200 (lit.) | [5] |

| Flash Point | 46.1 °C (115.0 °F) - closed cup | |

| Solubility | Soluble in organic solvents (ether, chloroform); limited solubility in water.[1] | [1] |

Table 2: Predicted Spectroscopic Data

| Technique | Expected Chemical Shifts / Absorptions |

| ¹H NMR | ~7.4-7.0 ppm (m, 5H, Ar-H), ~6.2 ppm (tt, 1H, -CF₂H) |

| ¹³C NMR | ~155 ppm (C-O), ~130-120 ppm (Ar-C), ~115 ppm (t, -OCF₂-), ~110 ppm (t, -CF₂H) |

| ¹⁹F NMR | Signals corresponding to -OCF₂- and -CF₂H groups |

| IR Spectroscopy | ~3050 cm⁻¹ (Ar C-H), ~2950 cm⁻¹ (Aliphatic C-H), ~1600, 1500 cm⁻¹ (C=C stretch), ~1250-1050 cm⁻¹ (C-F stretch), ~1230 cm⁻¹ (Ar-O stretch) |

Rationale for Predictions: The predicted ¹H NMR shifts are based on standard values for aromatic protons and the characteristic triplet of triplets (tt) expected for the terminal proton of the tetrafluoroethyl group, split by two adjacent fluorine atoms and two geminal fluorine atoms.[6] Carbon-13 and Infrared data are estimated from typical values for aromatic ethers and fluorinated aliphatic chains.

Synthesis and Reaction Chemistry

This compound is primarily utilized as a synthetic intermediate.[1] Understanding its synthesis and subsequent reactivity is crucial for its application.

Proposed Synthesis Protocol: Nucleophilic Aromatic Substitution

A robust and common method for the synthesis of aryl ethers is the reaction of a phenoxide with an appropriate electrophile. The synthesis of this compound can be achieved by reacting phenol with tetrafluoroethylene under basic conditions.

Caption: Proposed synthesis of this compound.

Experimental Protocol:

-

Flask Setup: A multi-necked, round-bottom flask is charged with phenol (1.0 eq.) and a suitable polar aprotic solvent, such as DMF or acetonitrile. The flask is equipped with a magnetic stirrer, condenser, and an inlet for an inert gas (e.g., Nitrogen or Argon).

-

Deprotonation: A base, such as potassium carbonate (1.5 eq.) or sodium hydroxide (1.2 eq.), is added to the stirred solution. The mixture is stirred at room temperature to facilitate the formation of the sodium or potassium phenoxide salt. This step is critical as the phenoxide is a much stronger nucleophile than phenol itself.

-

Addition of Tetrafluoroethylene: Tetrafluoroethylene (TFE) gas is carefully bubbled through the solution. This step must be performed in a well-ventilated fume hood due to the hazards associated with TFE. The reaction is typically heated to facilitate the nucleophilic addition-elimination reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (phenol) is consumed.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous phase is extracted several times with an organic solvent like diethyl ether or ethyl acetate.[7] The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[7] The crude product is then purified by vacuum distillation to yield pure this compound.[7]

Chemical Reactivity

The reactivity of this compound is dominated by two main features: the aromatic ring and the fluoroalkoxy side chain.

-

Electrophilic Aromatic Substitution: The benzene ring is susceptible to attack by electrophiles.[8] The -OCF₂CF₂H group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This deactivates the aromatic ring towards electrophilic substitution, meaning harsher reaction conditions are required compared to benzene itself. The group acts as a meta-director for incoming electrophiles.

-

Side Chain Stability: The tetrafluoroethoxy group is generally stable under normal conditions and does not react with water.[1] However, it can react with strong oxidizing agents.[1] The C-F bonds are exceptionally strong, contributing to the overall thermal and chemical stability of the molecule.

Caption: Directing effect of the tetrafluoroethoxy group in electrophilic substitution.

Applications in Research and Development

The primary application of this compound is as a specialized building block for introducing the tetrafluoroethoxy moiety.[1]

-

Pharmaceutical Development: Fluorine substitution is a prevalent strategy in drug design. The tetrafluoroethoxy group can alter a molecule's conformation, pKa, and metabolic profile.[2] Its introduction can block metabolic oxidation at that position and improve the compound's pharmacokinetic properties. Derivatives such as 4-(1,1,2,2-TETRAFLUOROETHOXY)ANILINE and 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene are examples of further functionalized intermediates used in drug discovery pipelines.[5]

-

Materials Science: Fluorinated polymers and materials often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. This compound can serve as a monomer or precursor for such advanced materials.

-

Solvent Properties: With its limited water solubility and good solvency for organic compounds, it can be used as a solvent in specific chemical reactions where its properties are advantageous.[1]

Thermal Stability Analysis

Protocol for Thermal Stability Assessment (TGA/DSC):

A standard approach to quantify thermal stability involves Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[10]

-

Sample Preparation: A small, accurately weighed sample (2-5 mg) is placed into a TGA or DSC pan (typically aluminum or ceramic).

-

Instrument Setup: The instrument is purged with an inert gas, usually high-purity nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[10]

-

Thermal Program: The sample is heated at a linear rate, commonly 10 °C/min, from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 500-600 °C).[10]

-

Data Analysis:

-

TGA: Measures mass loss as a function of temperature. The onset of decomposition is often defined as the temperature at which 5% weight loss occurs. The derivative of the TGA curve (DTG) reveals the temperature of the maximum rate of decomposition.

-

DSC: Measures the heat flow into or out of the sample. It can identify the enthalpy changes associated with melting, boiling, and decomposition.

-

Safety, Toxicology, and Metabolism

Safe handling is paramount when working with any chemical intermediate.

Table 3: Hazard and Toxicological Summary

| Category | Information | Source(s) |

| GHS Pictograms | GHS02 (Flame), GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [4] |

| Hazard Statements | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames.P233: Keep container tightly closed.P280: Wear protective gloves/eye protection.P261: Avoid breathing vapors. | [1][4] |

| Acute Toxicity | Oral LD50 (mouse): 3600 mg/kg | [5] |

| Target Organs | Respiratory system |

Handling and Storage: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Use only in a well-ventilated area or a chemical fume hood.[1][4] Store in a cool, dry, well-ventilated place in a tightly closed container, away from heat, sparks, open flames, and strong oxidizing agents.[1]

Plausible Metabolic Pathways: Direct metabolic studies on this compound are not available. However, its metabolism can be predicted based on the known biotransformation of benzene and fluorinated compounds. The initial step is likely cytochrome P450 (CYP)-mediated oxidation of the aromatic ring.[11][12] This can lead to the formation of phenolic metabolites, which can then undergo Phase II conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion.[13] The tetrafluoroethoxy group itself is expected to be relatively resistant to metabolism.

Caption: Plausible metabolic pathway for this compound.

Conclusion

This compound is a strategically important fluorinated intermediate with well-defined physicochemical properties. Its value lies in its ability to introduce the stable and electronically unique tetrafluoroethoxy group into target molecules, a feature highly sought after in modern drug discovery and materials science. While it requires careful handling due to its flammability and irritant properties, its predictable reactivity and utility as a synthetic building block make it an indispensable tool for researchers and scientists pushing the boundaries of chemical innovation.

References

-

Determination of the Thermal Stability of Perfluoroalkylethers. Cedarville Digital Commons. [Link]

-

2-Phenylbutyronitrile. Organic Syntheses Procedure. [Link]

-

Chem 117 Reference Spectra Spring 2011. Silverstein, Robert M. et al.[Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

Benzene Metabolism Is Dominated by a High-Affinity Pathway at Ambient Exposures with Implications for Cancer Risks. MDPI. [Link]

-

Thermal Stability Analysis of Perfluorohexane. ResearchGate. [Link]

-

Phase II Metabolism of Benzene. PubMed. [Link]

-

Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. Pharmaguideline. [Link]

-

BENZENE. IARC Publications. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. jelsciences.com [jelsciences.com]

- 3. scbt.com [scbt.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. This compound | 350-57-2 [chemicalbook.com]

- 6. ekwan.github.io [ekwan.github.io]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 13. Phase II metabolism of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of (1,1,2,2-Tetrafluoroethoxy)benzene

Abstract

(1,1,2,2-Tetrafluoroethoxy)benzene is a valuable fluorinated aromatic compound, increasingly utilized as a key building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[1] The incorporation of the 1,1,2,2-tetrafluoroethoxy moiety can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth examination of the principal synthetic route to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations. Designed for researchers and professionals in chemical and drug development, this document offers the technical and field-proven insights necessary for the successful and safe synthesis of this important fluorinated intermediate.

Introduction and Strategic Importance

The strategic introduction of fluorine into organic molecules is a cornerstone of modern chemical design. Fluorinated ethers, in particular, exhibit a unique combination of thermal stability, chemical resistance, and specific electrochemical properties.[2] this compound (C₆H₅OCF₂CF₂H) serves as a fundamental synthon for introducing the tetrafluoroethoxy group, a bioisostere for various functional groups that can enhance the pharmacological profile of a drug candidate. Its synthesis, therefore, is of considerable interest.

This guide focuses on the most prevalent and industrially relevant synthetic methodology, which leverages the nucleophilic reactivity of phenol with tetrafluoroethylene. We will deconstruct this pathway, providing not only the procedural steps but also the expert rationale behind the choice of reagents, solvents, and reaction conditions.

Retrosynthetic Analysis and Chosen Pathway

From a retrosynthetic perspective, this compound, an aryl ether, can be disconnected at the ether C-O bond. This leads to two primary synthetic strategies, as illustrated below.

Caption: Fig. 1: Retrosynthetic approaches to the target ether.

-

Route A (Addition-based): This approach involves the reaction of a phenoxide nucleophile with tetrafluoroethylene (TFE). This is a highly effective method based on the nucleophilic addition to a perfluoroolefin.[3]

-

Route B (Williamson-type Sₙ2): This classic ether synthesis would involve the reaction of a phenoxide with a 1,1,2,2-tetrafluoroethyl halide.[4][5] While conceptually simple, the gaseous and less common nature of the required tetrafluoroethyl halides makes this route less practical compared to Route A.

Therefore, this guide will focus exclusively on the more robust and scalable Route A , detailing the reaction of phenol with tetrafluoroethylene.

Synthesis via Nucleophilic Addition to Tetrafluoroethylene

The reaction of phenol with tetrafluoroethylene in the presence of a base is the most direct and widely cited method for preparing this compound.[3][6] The reaction proceeds via the formation of a highly nucleophilic phenoxide ion, which subsequently attacks the electron-deficient double bond of TFE.

Mechanism of Action

The reaction can be dissected into two key stages:

-

Deprotonation: Phenol, a weak acid, is deprotonated by a suitable base (e.g., potassium hydroxide) to form the potassium phenoxide salt. This step is crucial as the phenoxide ion is a significantly stronger nucleophile than neutral phenol.[7][8]

-

Nucleophilic Addition: The phenoxide ion attacks one of the sp²-hybridized carbons of tetrafluoroethylene. This addition is facilitated by the strong electron-withdrawing effect of the four fluorine atoms. The resulting fluoro-carbanion intermediate is then protonated during the reaction or work-up to yield the final product.

Critical Experimental Parameters

The success of this synthesis hinges on the careful control of several parameters:

-

Choice of Base: An alkali metal hydroxide, such as KOH, is typically sufficient to deprotonate phenol and catalyze the reaction.[3] Stronger bases like sodium hydride (NaH) in aprotic solvents can also be used for complete and irreversible deprotonation.[9]

-

Solvent System: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are often used in laboratory settings to ensure the solubility of the phenoxide salt and facilitate the nucleophilic attack.[10]

-

Temperature and Pressure: As tetrafluoroethylene is a gas at standard temperature and pressure (boiling point -76.3 °C), the reaction must be conducted in a sealed pressure vessel (autoclave).[3][11] Elevated temperatures (50–100 °C) are typically required to achieve a reasonable reaction rate.[3][10]

-

Safety: Tetrafluoroethylene is highly flammable and can form explosive peroxides in the presence of air. It can also undergo explosive polymerization.[11] All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) and with appropriate pressure-rated equipment.

The overall experimental workflow is summarized in the diagram below.

Caption: Fig. 2: General experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and scaled based on specific laboratory capabilities. Extreme caution must be exercised when handling tetrafluoroethylene.

Reagents and Equipment:

-

Phenol (99%)

-

Potassium Hydroxide (KOH)

-

Tetrafluoroethylene (TFE) gas

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether or Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

High-pressure stainless-steel autoclave with magnetic stirring, pressure gauge, and gas inlet/outlet valves

-

Standard laboratory glassware

Procedure:

-

Vessel Preparation: To a dry, 250 mL glass liner for the autoclave, add finely ground potassium hydroxide (e.g., 5.6 g, 0.1 mol).

-

Reactant Charging: Add anhydrous DMF (100 mL) and phenol (e.g., 9.4 g, 0.1 mol) to the glass liner. Equip the liner with a magnetic stir bar.

-

System Assembly and Inerting: Place the glass liner inside the stainless-steel autoclave. Seal the autoclave according to the manufacturer's instructions. Purge the vessel three times with dry, inert gas (nitrogen or argon) to remove all traces of air.

-

TFE Introduction: With gentle stirring, introduce tetrafluoroethylene gas into the sealed autoclave until the desired pressure is reached (e.g., 9-16 kgf/cm²).[3] The amount of TFE added can be determined by mass difference of the lecture bottle or by PV=nRT calculations. Note: This step must be performed in a certified fume hood behind a blast shield.

-

Reaction: Heat the sealed autoclave to 70-80 °C using an appropriate heating mantle. Maintain stirring and temperature for 6-12 hours. Monitor the pressure; a drop in pressure indicates consumption of the TFE gas.

-

Cooling and Venting: After the reaction period, cool the autoclave to room temperature. Carefully and slowly vent the excess TFE pressure through a scrubber system (e.g., a potassium permanganate solution) in a fume hood.

-

Work-up: Open the autoclave and remove the glass liner. Pour the reaction mixture into a separatory funnel containing 200 mL of water.

-

Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic extracts and wash successively with 1 M NaOH solution (2 x 100 mL) to remove unreacted phenol, followed by water (100 mL), and finally with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is a colorless to pale yellow liquid. Purify the liquid by fractional distillation under atmospheric pressure to obtain this compound as a clear, colorless liquid.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes key physical and spectroscopic data.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆F₄O | |

| Molecular Weight | 194.13 g/mol | |

| Appearance | Colorless Liquid | [1] |

| Boiling Point | 152-153 °C (lit.) | [12] |

| Density | 1.275 g/mL at 25 °C (lit.) | [12] |

| Refractive Index (n²⁰/D) | 1.4200 (lit.) | [12] |

| ¹H NMR (CDCl₃, Expected) | δ ~7.4-7.0 (m, 5H, Ar-H), ~6.0 (tt, 1H, -CF₂H) | Inferred |

| ¹⁹F NMR (CDCl₃, Expected) | Two multiplets | Inferred |

Safety and Handling

The synthesis of this compound involves significant hazards that require strict adherence to safety protocols.

-

Tetrafluoroethylene (TFE): TFE is an extremely flammable gas that can form explosive peroxides upon contact with oxygen.[11] It is also prone to explosive decomposition or polymerization when heated under pressure. It must be handled in minimal quantities, under an inert atmosphere, and by trained personnel using certified pressure equipment.

-

Phenol: Phenol is toxic, corrosive, and can cause severe chemical burns upon skin contact.[8] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical splash goggles.

-

Potassium Hydroxide (KOH): KOH is a strong caustic base that can cause severe burns. Avoid contact with skin and eyes.

-

Pressure Operations: All reactions involving high-pressure gas must be conducted behind a blast shield in a designated area. The autoclave must be regularly inspected and pressure-tested.

Conclusion

The synthesis of this compound is most effectively achieved through the base-catalyzed nucleophilic addition of phenol to tetrafluoroethylene. This method, while requiring specialized equipment and stringent safety precautions due to the nature of TFE, is a robust and scalable route to this valuable fluorinated building block. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can reliably produce high-purity material for applications in medicinal chemistry, materials science, and beyond.

References

- Title: Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins Source: Russian Journal of General Chemistry URL

-

Title: Synthesis and Properties of Fluorinated Ethers with Fluorobenzene Rings Source: Inorganic Chemistry - ACS Publications URL: [Link]

-

Title: Preparation of fluorinated ethers by addition of alcohols to epoxides, interaction of fluoroolefins and alcohols with formaldehyde, transesterification, electrochemical fluorination and a number of other methods. Source: fluorous.ru URL: [Link]

-

Title: Synthesis of fluorinated ethers from fluoroolefins and polyhydric alcohols Source: Fluorine Notes URL: [Link]

-

Title: 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene - SpectraBase Source: SpectraBase URL: [Link]

- Title: Williamson Ether Synthesis Source: Name Reactions in Organic Synthesis URL

-

Title: Williamson Ether Synthesis reaction Source: BYJU'S URL: [Link]

-

Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]

-

Title: Organic Chemistry Williamson Ether Synthesis Source: University of Richmond URL: [Link]

-

Title: Williamson Ether Synthesis Source: University of Texas at Dallas URL: [Link]

-

Title: 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene - Optional[1H NMR] - Spectrum Source: SpectraBase URL: [Link]

-

Title: Understanding 1,2-Bisthis compound (CAS 4063-48-3) for Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Chemical Properties and Safety of 1,2-Bisthis compound (CAS 4063-48-3) Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Phenol reaction Source: ncert.nic.in URL: [Link]

-

Title: Synthesis of 1,4-bis(2,2,2-trifluoroethoxy)benzene Source: PrepChem.com URL: [Link]

-

Title: Compounds formed by reaction of phenols 1–5, 8 and 11 with TFA‐d. Source: ResearchGate URL: [Link]

-

Title: Tetrafluoroethylene - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Other Reactions of Phenol Source: Chemistry LibreTexts URL: [Link]

-

Title: How Does Phenol React With Other Chemicals? Source: YouTube URL: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. sibran.ru [sibran.ru]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. notes.fluorine1.ru [notes.fluorine1.ru]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. scholarship.richmond.edu [scholarship.richmond.edu]

- 10. byjus.com [byjus.com]

- 11. Tetrafluoroethylene - Wikipedia [en.wikipedia.org]

- 12. This compound | 350-57-2 [chemicalbook.com]

A Comprehensive Spectroscopic Analysis of (1,1,2,2-Tetrafluoroethoxy)benzene: A Technical Guide

A_Comprehensive_Spectroscopic_Analysis_of_(1,1,2,2-Tetrafluoroethoxy)benzene.md

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of this compound (CAS No. 350-57-2). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its structural and electronic characteristics is paramount for researchers, scientists, and professionals in drug development. This document presents a predictive examination of its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a complete, publicly available experimental dataset for this specific molecule is not available at the time of publication, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust and scientifically grounded predictive analysis. Each section includes a detailed interpretation of the expected spectral features, the underlying chemical principles, and standardized protocols for data acquisition.

Introduction

This compound is a fluorinated aromatic ether with the molecular formula C₈H₆F₄O and a molecular weight of 194.13 g/mol .[1] The presence of the tetrafluoroethoxy group significantly influences the electronic environment of the benzene ring, imparting unique chemical and physical properties. Spectroscopic analysis is the cornerstone of molecular characterization, providing unambiguous evidence of chemical structure and purity. This guide aims to serve as a comprehensive resource for understanding the key spectral signatures of this compound, facilitating its identification and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.[2][3][4][5][6] For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide critical and complementary information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the single proton of the tetrafluoroethoxy group. The electron-withdrawing nature of the tetrafluoroethoxy group will deshield the aromatic protons, shifting them downfield compared to benzene (δ 7.34 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 (ortho) | 7.0 - 7.2 | Doublet | ~ 8 Hz |

| H-3, H-5 (meta) | 7.3 - 7.5 | Triplet | ~ 8 Hz |

| H-4 (para) | 7.1 - 7.3 | Triplet | ~ 8 Hz |

| -CF₂CF₂H | 5.9 - 6.3 | Triplet of triplets | JHF ~ 53 Hz, JHH ~ 3 Hz |

Rationale for Predictions: The ortho protons (H-2, H-6) are expected to be the most shielded of the aromatic protons due to the ether oxygen's lone pair donation, while the meta protons (H-3, H-5) will be the most deshielded. The proton on the tetrafluoroethoxy group is expected to be significantly deshielded due to the adjacent fluorine atoms and will appear as a triplet of triplets due to coupling with the geminal and vicinal fluorine atoms.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon environments in the molecule. The carbon attached to the oxygen (ipso-carbon) is expected to be significantly downfield.[7][8][9][10]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (ipso) | 155 - 160 |

| C-2, C-6 (ortho) | 115 - 120 |

| C-3, C-5 (meta) | 129 - 131 |

| C-4 (para) | 122 - 125 |

| -C F₂CF₂H | 118 - 122 (triplet) |

| -CF₂C F₂H | 107 - 111 (triplet) |

Rationale for Predictions: The ipso-carbon (C-1) is deshielded by the electronegative oxygen atom. The carbons of the tetrafluoroethoxy group will be significantly shifted and will appear as triplets due to one-bond C-F coupling.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.[11][12][13][14][15] The spectrum of this compound is expected to show two distinct signals for the two non-equivalent CF₂ groups.

Table 3: Predicted ¹⁹F NMR Chemical Shifts and Multiplicities

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -F ₂CCF₂H | -85 to -90 | Doublet |

| -CF₂CF ₂H | -135 to -140 | Doublet of triplets |

Rationale for Predictions: The chemical shifts are predicted based on typical values for fluoroalkanes. The CF₂ group adjacent to the phenyl ring will be a doublet due to coupling with the proton. The terminal CF₂ group will be a doublet of triplets due to coupling with the adjacent CF₂ group and the terminal proton.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 15 ppm centered around 5 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 250 ppm centered around 100 ppm.

-

Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.

-

Accumulate a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set a spectral width of approximately 200 ppm centered around -100 ppm.

-

Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.

-

Accumulate a sufficient number of scans (e.g., 64-256).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra internally to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present.[16][17][18][19]

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| 3100 - 3000 | C-H stretch | Aromatic | Medium |

| 2950 - 2850 | C-H stretch | -CF₂CF₂H | Medium |

| 1600 - 1450 | C=C stretch | Aromatic Ring | Medium to Strong |

| 1300 - 1000 | C-O stretch | Aryl-Alkyl Ether | Strong |

| 1200 - 1000 | C-F stretch | Fluoroalkane | Very Strong |

Rationale for Predictions: The spectrum will be dominated by strong absorptions from the C-O and C-F bonds. The aromatic C-H and C=C stretching vibrations will also be clearly visible. The C-H stretch of the tetrafluoroethoxy group will be in the typical alkane region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve a small amount of the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or solvent).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.[20][21][22][23][24]

Table 5: Predicted Major Fragmentation Ions in the Mass Spectrum

| m/z | Proposed Fragment |

| 194 | [M]⁺ (Molecular Ion) |

| 113 | [M - C₆H₅O]⁺ |

| 94 | [C₆H₅OH]⁺ (from rearrangement) |

| 77 | [C₆H₅]⁺ |

| 65 | [C₅H₅]⁺ |

Rationale for Predictions: The molecular ion peak is expected to be observed. The primary fragmentation pathways are predicted to be cleavage of the C-O ether bond and the C-C bond in the fluoroalkyl chain. A characteristic rearrangement is expected to produce a phenol radical cation at m/z 94.

Sources

- 1. The Chemistry of Organofluorine Compounds - Google 圖書 [books.google.com.tw]

- 2. wiley.com [wiley.com]

- 3. betterworldbooks.com [betterworldbooks.com]

- 4. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry - Günther, Harald: 9783527330003 - AbeBooks [abebooks.com]

- 5. dattanibookagency.in [dattanibookagency.in]

- 6. Book Nmr Spectroscopy: Basic Principles, Concepts And Applications In Chemistry, 3Rd Edition Harald Günther - Bookdelivery United States [bookdelivery.com]

- 7. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. bhu.ac.in [bhu.ac.in]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. 19F [nmr.chem.ucsb.edu]

- 13. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. eng.uc.edu [eng.uc.edu]

- 17. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. uanlch.vscht.cz [uanlch.vscht.cz]

- 20. connectsci.au [connectsci.au]

- 21. youtube.com [youtube.com]

- 22. Msc alcohols, phenols, ethers | PDF [slideshare.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Reactivity and Stability of (1,1,2,2-Tetrafluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Fluorinated Moiety in Modern Chemistry

In the landscape of contemporary chemical research and pharmaceutical development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for modulating molecular properties. Among these, the (1,1,2,2-tetrafluoroethoxy) group offers a unique combination of electronic effects and metabolic stability, making its aromatic conjugate, (1,1,2,2-Tetrafluoroethoxy)benzene, a molecule of significant interest. This technical guide, designed for the discerning researcher, delves into the core chemical principles governing the reactivity and stability of this compound. Moving beyond a mere recitation of facts, this document aims to provide a causal understanding of its behavior, empowering scientists to harness its full potential in synthesis and drug design. Herein, we explore the nuanced interplay of its electronic and steric properties, its response to a range of reaction conditions, and the practical methodologies for its synthesis and handling, all grounded in established scientific literature.

Molecular Structure and Physicochemical Properties: A Foundation of Stability

This compound, with the chemical formula C₈H₆F₄O, is a colorless liquid at ambient temperature. Its fundamental physical properties are summarized in the table below, providing a baseline for its handling and use in various experimental setups.

| Property | Value | Source(s) |

| Molecular Weight | 194.13 g/mol | [1][2] |

| Boiling Point | 152-153 °C | [2] |

| Density | 1.275 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.4200 | [2] |

| Flash Point | 46.1 °C (115.0 °F) | [2] |

| Solubility | Limited solubility in water; soluble in organic solvents like ether and chloroform. |

The molecule's stability under normal conditions can be attributed to the strong carbon-fluorine bonds within the tetrafluoroethoxy group and the inherent stability of the benzene ring. It does not react with water, a crucial characteristic for its application in various reaction media.

Synthesis of this compound: The Williamson Ether Approach

The most common and industrially scalable method for the synthesis of this compound is a variation of the classic Williamson ether synthesis. This reaction proceeds via a nucleophilic substitution mechanism (Sₙ2) where a phenoxide ion acts as the nucleophile, attacking an electrophilic tetrafluoroethyl source.

Conceptual Workflow of the Williamson Ether Synthesis

Caption: Williamson ether synthesis workflow for this compound.

Detailed Experimental Protocol

A robust and reliable protocol for the synthesis of this compound involves the reaction of a phenoxide salt with tetrafluoroethylene in a suitable solvent.

Materials:

-

Phenol

-

Sodium hydroxide or Potassium carbonate

-

Tetrafluoroethylene

-

Aprotic polar solvent (e.g., DMF, DMSO)

Procedure:

-

Phenoxide Formation: In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol in the chosen aprotic polar solvent.

-

Add a stoichiometric equivalent of a strong base, such as sodium hydroxide or potassium carbonate, to deprotonate the phenol and form the corresponding phenoxide salt. The reaction is typically exothermic.

-

Nucleophilic Addition: Carefully introduce tetrafluoroethylene gas into the reaction mixture. The phenoxide ion will act as a nucleophile, attacking one of the carbon atoms of the double bond in tetrafluoroethylene.

-

Protonation: The resulting intermediate is then protonated, often by the solvent or a controlled addition of a protic source, to yield the final product, this compound.

-

Work-up and Purification: The reaction mixture is then quenched with water and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.

Causality Behind Experimental Choices:

-

Aprotic Polar Solvent: Solvents like DMF or DMSO are chosen because they effectively solvate the cation of the phenoxide salt, leaving the phenoxide anion more nucleophilic and available for reaction. They also have high boiling points, allowing for a wider range of reaction temperatures.

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent side reactions, particularly the oxidation of the phenoxide intermediate.

Chemical Reactivity: A Tale of Two Moieties

The reactivity of this compound is dictated by the interplay of its two key components: the electron-rich benzene ring and the electron-withdrawing tetrafluoroethoxy group. This duality allows for a range of chemical transformations.

Electrophilic Aromatic Substitution (EAS)

The tetrafluoroethoxy group is an ortho-, para-directing deactivator for electrophilic aromatic substitution.[1] The oxygen atom, through its lone pairs, can donate electron density to the ring via resonance, stabilizing the arenium ion intermediate at the ortho and para positions. However, the strong inductive effect of the four fluorine atoms withdraws electron density from the ring, making it less reactive than benzene itself.

Caption: General mechanism for electrophilic aromatic substitution.

Common EAS Reactions:

-

Nitration: Reaction with a mixture of nitric acid and sulfuric acid will yield a mixture of ortho- and para-nitrothis compound. The reaction conditions need to be carefully controlled to prevent over-nitration and decomposition.

-

Halogenation: In the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination), the benzene ring can be halogenated, again favoring the ortho and para positions.

-

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are possible, though the deactivating nature of the tetrafluoroethoxy group may require harsher conditions compared to more activated aromatic systems.

Nucleophilic Aromatic Substitution (NAS)

While the benzene ring itself is generally unreactive towards nucleophiles, the presence of strong electron-withdrawing groups can facilitate nucleophilic aromatic substitution.[3] In the case of this compound, if the ring is further substituted with powerful electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions, it can become susceptible to nucleophilic attack.[4]

Reactions with Strong Oxidizing Agents

This compound is susceptible to oxidation by strong oxidizing agents. The benzene ring can be oxidized, potentially leading to ring-opening or the formation of phenols and quinones under harsh conditions. For instance, reaction with persulfate in the presence of a metal catalyst can lead to the formation of phenol and subsequent ring-cleavage products.[5][6] The tetrafluoroethoxy group is generally stable to oxidation, but extreme conditions can lead to its degradation.

Stability Profile: Thermal and Chemical Resilience

A key attribute of this compound, particularly relevant in drug development and materials science, is its stability.

Thermal Stability

The presence of multiple C-F bonds imparts significant thermal stability to the molecule. While specific decomposition temperatures are not widely reported in readily available literature, analogous fluorinated aromatic ethers exhibit high thermal stability. The primary mode of thermal decomposition is expected to be the cleavage of the ether bond or the C-H bond on the tetrafluoroethyl group at elevated temperatures. The decomposition products would likely include fluorinated alkanes and alkenes, as well as phenol and its degradation products.

Chemical Stability

As previously mentioned, the compound is stable to water and under normal ambient conditions. It is generally resistant to weak acids and bases. However, its reactivity with strong oxidizing agents and its potential for nucleophilic aromatic substitution under specific conditions should be considered when planning synthetic routes or considering its use as a solvent.

Spectroscopic Characterization: Fingerprinting the Molecule

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons (typically in the range of 7.0-7.5 ppm) and a triplet of triplets for the proton on the tetrafluoroethoxy group due to coupling with the adjacent fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit complex splitting patterns corresponding to the two distinct fluorine environments in the tetrafluoroethoxy group.

-

¹³C NMR: The carbon NMR will show signals for the aromatic carbons and the two carbons of the ethoxy chain, with the chemical shifts influenced by the attached fluorine and oxygen atoms.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C-H stretching of the aromatic ring, C-O-C stretching of the ether linkage, and strong C-F stretching vibrations.[7]

Safety, Handling, and Disposal: A Researcher's Responsibility

This compound is a flammable liquid and should be handled with appropriate safety precautions.[2] It can cause skin and eye irritation, and may cause respiratory irritation.[2]

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Ground and bond containers when transferring material to prevent static discharge.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials, such as strong oxidizing agents.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. This compound is classified as a dangerous good for transport.[1] Unused or waste material should be treated as hazardous waste. For quenching reactive intermediates from its synthesis or reactions, a careful, slow addition of a less reactive alcohol like isopropanol, followed by a mixture of isopropanol and water, and finally water is a recommended procedure.[8][9]

Applications in Drug Development and Beyond: The Strategic Advantage of Fluorination

The incorporation of the (1,1,2,2-tetrafluoroethoxy) group into organic molecules can have a profound impact on their biological properties. The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, influence molecular conformation, and block metabolic pathways. This makes this compound a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. Its derivatives are explored for their potential in creating more potent, selective, and metabolically stable drug candidates. Beyond pharmaceuticals, its stability and unique solvent properties also suggest potential applications in materials science and as a medium for chemical reactions.

Conclusion: A Versatile Tool for the Modern Chemist

This compound represents a powerful and versatile molecule in the arsenal of the modern chemist. Its unique combination of stability, conferred by the fluorinated alkyl chain, and reactivity, centered on the aromatic ring, provides a platform for the synthesis of a wide array of functionalized molecules. A thorough understanding of its synthesis, reactivity, and stability, as outlined in this guide, is paramount for its effective and safe utilization. As the demand for sophisticated molecules with tailored properties continues to grow, particularly in the pharmaceutical and materials science sectors, the importance of well-characterized and strategically employed building blocks like this compound will undoubtedly continue to rise.

References

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

-

Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC - NIH. Available at: [Link]

-

DFT study on the reaction mechanism and regioselectivity for the[3]-anionic rearrangement of 2-benzyloxypyridine derivatives - ResearchGate. Available at: [Link]

-

Oxidation of Benzene by Persulfate in the Presence of Fe(III)- and Mn(IV)-Containing Oxides: Stoichiometric Efficiency and Transformation Products - NIH. Available at: [Link]

-

Evaluation of DFT Methods to Study Reactions of Benzene with OH Radical - DigitalCommons@USU. Available at: [Link]

-

Common Standard Operating Procedure. Available at: [Link]

-

16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary) - Chemistry LibreTexts. Available at: [Link]

-

Thermal decomposition of trifluoromethoxycarbonyl peroxy nitrate, CF3OC(O)O2NO2 - CONICET. Available at: [Link]

-

15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]

-

Nucleophilic Aromatic Substitution - YouTube. Available at: [Link]

-

Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes - SciELO México. Available at: [Link]

-

Quenching of Pyrophoric Materials - The Sarpong Group. Available at: [Link]

-

Oxidation of Benzene to Phenol, Catechol, and 1,2,3-Trihydroxybenzene by Toluene 4-Monooxygenase of Pseudomonas mendocina KR1 an. Available at: [Link]

-

16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

-

Williamson Ether Synthesis Reaction Mechanism - YouTube. Available at: [Link]

-

Electrophilic aromatic substitution (video) - Khan Academy. Available at: [Link]

-

Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect - MDPI. Available at: [Link]

-

Oxidation of Benzene by Persulfate in the Presence of Fe(III)- and Mn(IV). Available at: [Link]

-

Williamson Ether Synthesis. Available at: [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. Available at: [Link]

-

Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles - MDPI. Available at: [Link]

-

18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube. Available at: [Link]

-

Quenching and Disposal of Liquid Pyrophoric Materials Link downloads document, Link opens in new window - Environmental Health and Safety. Available at: [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry - YouTube. Available at: [Link]

-

Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]

-

Highly selective oxidation of benzene to phenol with air at room temperature promoted by water. Available at: [Link]

-

18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry - YouTube. Available at: [Link]

-

Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - DASH (Harvard). Available at: [Link]

-

Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. Available at: [Link]

-

Exploring flavone reactivity: A quantum mechanical study and TD-DFT benchmark on UV-vis spectroscopy | European Journal of Chemistry. Available at: [Link]

-

Experiment : Williamson Ether Synthesis of Ethoxybenzen ee - Science Learning Center. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

18.8: Spectral Characteristics of the Benzene Ring - Chemistry LibreTexts. Available at: [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]

-

SAFE OPERATING PROCEDURE – Using Triphosgene in Lab - Department of Chemistry | University of Toronto. Available at: [Link]

-

Synthesis of 4,4′,4″-(((Benzene-1,2,3-triyltris(oxy))tris(2-oxoethane-2,1-diyl))tris(oxy))tris(2,3-dihydroxy-4-oxobutanoic Acid) and 4,4′,4″- - MDPI. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Oxidation of Benzene by Persulfate in the Presence of Fe(III)- and Mn(IV)-Containing Oxides: Stoichiometric Efficiency and Transformation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. superfund.berkeley.edu [superfund.berkeley.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. chemistry.nd.edu [chemistry.nd.edu]

- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]

Unlocking Advanced Material Performance: A Technical Guide to (1,1,2,2-Tetrafluoroethoxy)benzene and its Derivatives in Materials Science

Foreword: The Imperative for Advanced Functional Materials

In the relentless pursuit of innovation across diverse technological landscapes, from next-generation electronics to high-performance coatings and biomedical devices, the demand for materials with tailored functionalities has never been more acute. Fluorinated polymers and materials have long been recognized for their exceptional properties, including high thermal stability, chemical inertness, low dielectric constant, and hydrophobicity. This technical guide delves into the potential of a unique building block, (1,1,2,2-Tetrafluoroethoxy)benzene, as a gateway to a new class of advanced functional materials. We will explore the synthesis of novel monomers derived from this compound and their subsequent polymerization to create materials with enhanced performance characteristics, providing researchers and drug development professionals with a comprehensive roadmap for harnessing its potential.

The Core Moiety: this compound

This compound is a fluorinated aromatic compound that serves as a versatile precursor for the synthesis of functional monomers. Its chemical structure, characterized by the presence of a tetrafluoroethoxy group (-OCF₂CF₂H) attached to a benzene ring, imparts a unique combination of properties that can be translated into advanced materials.

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₈H₆F₄O | [1] |

| Molecular Weight | 194.13 g/mol | [1] |

| Boiling Point | 152-153 °C | [1] |

| Density | 1.275 g/mL at 25 °C | [1] |

| Appearance | Colorless liquid | [1] |